Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone

Description

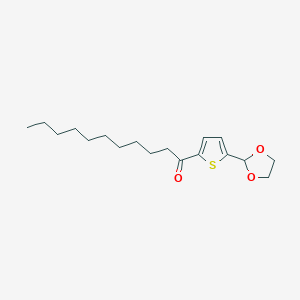

Decyl 5-(1,3-dioxolan-2-yl)-2-thienyl ketone is a specialized organic compound featuring a thiophene ring substituted with a ketone group and a 1,3-dioxolane-protected moiety. Its molecular formula is C₁₇H₂₆O₃S, with a molecular weight of ~310.45 g/mol (estimated based on analogs in ). This compound belongs to a class of ketones where the 1,3-dioxolane group enhances stability and modulates reactivity, making it valuable in synthetic chemistry and material science. It is commercially available (e.g., from CymitQuimica and AK Scientific) as a research intermediate.

Properties

IUPAC Name |

1-[5-(1,3-dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H28O3S/c1-2-3-4-5-6-7-8-9-10-15(19)16-11-12-17(22-16)18-20-13-14-21-18/h11-12,18H,2-10,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVCSRDWQJABFI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCC(=O)C1=CC=C(S1)C2OCCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H28O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641880 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

324.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898771-98-7 | |

| Record name | 1-[5-(1,3-Dioxolan-2-yl)thiophen-2-yl]undecan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone typically involves the formation of the 1,3-dioxolane ring through acetalization of aldehydes or ketalization of ketones with ethylene glycol . The thienyl ketone moiety can be introduced via Friedel-Crafts acylation reactions, where thiophene is acylated with an appropriate acyl chloride in the presence of a Lewis acid catalyst . The decyl chain can be attached through alkylation reactions using decyl halides under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that utilize readily available starting materials and efficient reaction conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone can undergo various chemical reactions, including:

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

Reduction: Sodium borohydride, lithium aluminum hydride

Substitution: Decyl halides, nucleophiles such as amines or thiols

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted derivatives depending on the nucleophile used

Scientific Research Applications

Potential Applications

-

Medicinal Chemistry

- Antimicrobial and Antifungal Activity : Similar compounds with thiophene structures have shown significant biological properties, including antimicrobial and antifungal activities. The dioxolane ring may enhance these properties through its electron-withdrawing effects, potentially improving interactions with biological targets.

- Cancer Research : Thiophene derivatives are often explored for anticancer applications. The unique structure of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone may lead to the discovery of new therapeutic agents.

-

Organic Electronics

- The electron-rich nature of the thiophene moiety suggests potential applications in organic semiconductors and photovoltaic devices. Compounds with similar structures have been used to create organic light-emitting diodes (OLEDs) and organic solar cells.

-

Synthetic Chemistry

- The compound can serve as an intermediate in the synthesis of more complex molecules. The presence of multiple functional groups allows for diverse reactivity patterns, making it a valuable building block in organic synthesis.

Case Study 1: Synthesis and Characterization

Research has been conducted on the synthesis of this compound using multi-step organic reactions. The synthesis typically involves:

- Formation of the dioxolane ring through cyclization reactions.

- Introduction of the thiophene moiety via electrophilic substitution.

- Finalization through ketone formation.

Characterization techniques such as NMR spectroscopy and mass spectrometry have been employed to confirm the structure and purity of the synthesized compound.

In vitro studies have demonstrated the potential antimicrobial activity of this compound against various bacterial strains. These studies utilized standard antimicrobial susceptibility testing methods to evaluate the compound's effectiveness compared to known antibiotics.

Mechanism of Action

The mechanism of action of Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone involves its interaction with specific molecular targets and pathways. The thienyl ketone moiety can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function . The 1,3-dioxolane ring may also contribute to the compound’s stability and reactivity, enhancing its overall biological activity .

Comparison with Similar Compounds

Structural Variations

The compound is part of a broader family of 5-(1,3-dioxolan-2-yl)-2-thienyl alkyl/aryl ketones , differing primarily in the alkyl chain length or substituents at the ketone position. Key analogs include:

Physicochemical Properties

- Lipophilicity : The decyl chain imparts significant hydrophobicity, making the compound suitable for lipid-based formulations or membrane-permeable drug candidates. In contrast, the pentyl analog (MW 254.35) and cyclopropyl derivative (MW 252.33) exhibit better solubility in polar solvents.

- Thermal Stability : Analogs like the pentyl and cyclopropyl derivatives lack explicit melting/boiling point data, but structurally similar thienyl ketones (e.g., 2-acetylthiophene, mp 10–12°C, bp 214°C) suggest moderate stability. The dioxolane group likely enhances thermal resistance by reducing ring strain compared to unprotected ketones.

Research Findings and Limitations

- Synthetic Methods : Most analogs are synthesized via acetalization of thiophene-derived aldehydes or ketones with ethylene glycol, followed by alkylation ().

- Commercial Availability : Some analogs (e.g., cyclopropyl variant) are discontinued, highlighting supply chain challenges for niche compounds.

Biological Activity

Decyl 5-(1,3-dioxolan-2-YL)-2-thienyl ketone is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article synthesizes current knowledge regarding its biological activity, including antimicrobial, anticancer, and other therapeutic potentials.

Chemical Structure and Properties

This compound features:

- Dioxolane ring: A five-membered cyclic ether that contributes to the compound's stability and reactivity.

- Thienyl group: A sulfur-containing aromatic ring that enhances biological interactions.

- Decyl chain: A long alkyl chain that may influence lipophilicity and membrane permeability.

The biological activity of this compound is believed to involve its interaction with specific molecular targets within biological systems. The compound may modulate receptor activity or inhibit enzyme functions, similar to other dioxolane derivatives which have shown promising results in various assays .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For example, studies on related dioxolane derivatives have demonstrated effectiveness against various bacterial strains:

| Compound | Bacterial Strains | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | S. aureus | 625 µg/mL |

| Compound B | P. aeruginosa | 1250 µg/mL |

| Compound C | C. albicans | Active against all tested strains |

These findings suggest that this compound may possess comparable antimicrobial activity, although specific data on this compound remains limited .

Anticancer Potential

The anticancer properties of related compounds have been explored, with some showing promise in inhibiting cancer cell proliferation. Dioxolane derivatives have been investigated for their ability to induce apoptosis in cancer cells through various pathways, including the modulation of signaling cascades involved in cell survival and death .

Case Studies

- Antibacterial Screening : A series of dioxolane compounds were synthesized and tested against Gram-positive and Gram-negative bacteria. Results indicated that many derivatives exhibited potent antibacterial activity, particularly against S. aureus and E. faecalis, with MIC values ranging from 625 µg/mL to 1250 µg/mL .

- Antifungal Activity : In another study, dioxolane derivatives were evaluated for antifungal effects against C. albicans. Most compounds demonstrated significant antifungal activity, suggesting a potential application for this compound in treating fungal infections .

Q & A

Q. Why might MO calculations overestimate the stability of certain conformers?

- Methodology : Basis set limitations (e.g., missing dispersion corrections) can skew results. Validate with MP2 or DLPNO-CCSD(T) methods. Include solvent effects via implicit models (e.g., PCM) for accuracy .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.